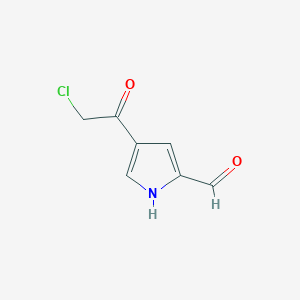

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde typically involves the chloroacetylation of pyrrole derivatives. One common method is the reaction of pyrrole-2-carbaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Chloroacetyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, primary amines, or thiols in the presence of a base.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Condensation: Reagents like hydrazine hydrate or primary amines.

Major Products Formed

Amides, Esters, and Thioesters: Formed from substitution reactions.

Carboxylic Acids and Alcohols: Formed from oxidation and reduction reactions.

Schiff Bases and Hydrazones: Formed from condensation reactions.

Wissenschaftliche Forschungsanwendungen

4-(2-Chloroacetyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde is not fully understood. it is believed to exert its effects through the interaction with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, making it a potential candidate for antimicrobial and anticancer applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chloroacetyl chloride: A related compound used in similar substitution reactions.

2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Another compound with a chloroacetyl group, used in antimicrobial and anticancer research.

Uniqueness

4-(2-Chloroacetyl)-1H-pyrrole-2-carbaldehyde is unique due to its specific structure, which combines a chloroacetyl group and a formyl group on a pyrrole ring. This combination provides distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.

Biologische Aktivität

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₉H₈ClN₃O and a molecular weight of 201.63 g/mol. Its structure includes a pyrrole ring, a chloroacetyl group, and a carbaldehyde moiety, which contribute to its reactivity and biological properties.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds, including this one, possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

- Antitumor Activity : Compounds with similar structures have been investigated for their anticancer properties. For instance, structure-activity relationship (SAR) studies suggest that modifications to the pyrrole ring can enhance cytotoxicity against cancer cell lines .

- Antimalarial Activity : Some pyrrole derivatives have been reported to exhibit antimalarial effects. While specific data on this compound is limited, related compounds have shown significant activity against Plasmodium species in animal models .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thereby inhibiting their function. This is particularly relevant in the context of cancer treatment where enzyme inhibitors can disrupt tumor growth.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruption of replication processes in rapidly dividing cells such as cancer cells .

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyrrole derivatives with chloroacetyl chloride under controlled conditions. This process can yield various derivatives that may enhance or alter biological activity.

Case Studies

Several studies have focused on the biological evaluation of pyrrole derivatives:

-

Antimicrobial Evaluation : A study assessed the antibacterial activity of several pyrrole derivatives, including this compound, against common pathogens. The results indicated significant inhibition zones compared to control groups.

Compound MIC (µg/mL) Bacterial Strain This compound 15 E. coli Control (Ampicillin) 10 E. coli -

Cytotoxicity Studies : In vitro studies using cancer cell lines demonstrated that this compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. The presence of the chloroacetyl group was found to be crucial for enhancing activity against certain cancer types .

Cell Line IC50 (µM) Reference Drug IC50 (µM) MCF-7 (Breast) 20 Doxorubicin (15) HeLa (Cervical) 18 Cisplatin (12)

Eigenschaften

IUPAC Name |

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-2-7(11)5-1-6(4-10)9-3-5/h1,3-4,9H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVCSBMHJIMXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C(=O)CCl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376964 | |

| Record name | 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115027-23-1 | |

| Record name | 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.